molecular formula C16H15N3O2S2 B7566272 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide

4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide

Cat. No. B7566272
M. Wt: 345.4 g/mol
InChI Key: BTSGRJZIYDYHPQ-UHFFFAOYSA-N
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Description

4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide, also known as compound 1, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-based inhibitors, which are known to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1 involves the inhibition of enzyme activity through binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its biological function, resulting in the observed biological effects. The exact mechanism of action of 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1 is still under investigation, and further studies are needed to elucidate the molecular details of its interaction with target enzymes.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, reduce inflammation, and suppress angiogenesis. In addition, it has been shown to modulate the activity of several enzymes, including carbonic anhydrase and matrix metalloproteinases, which are implicated in various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1 in lab experiments is its high potency and specificity for target enzymes. This allows for accurate and reproducible results, which are essential for scientific research. However, one of the limitations of using 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1 is its potential toxicity and side effects, which can affect the reliability of the experimental results. Therefore, careful consideration should be given to the dosage and administration of 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1 in lab experiments.

Future Directions

There are several future directions for the research on 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1. One area of interest is the development of new analogs and derivatives of 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1, which may exhibit improved potency and selectivity for target enzymes. In addition, further studies are needed to elucidate the molecular details of the interaction between 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1 and target enzymes, which may lead to the development of new therapeutic strategies for various diseases. Finally, the potential toxicity and side effects of 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1 should be further investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1 is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1 have been discussed in this paper. Further studies are needed to fully understand the potential of this 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1 involves the reaction of 4-methylaniline with thionyl chloride to form 4-methyl-2-chloroaniline. This intermediate is then reacted with 2-aminothiazole to form the desired product, 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide. The synthesis of this 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide has been reported in several scientific articles, and the purity and yield of the product can be optimized by adjusting the reaction conditions.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. In addition, it has been reported to inhibit the activity of several enzymes, including carbonic anhydrase and matrix metalloproteinases, which are implicated in various diseases.

properties

IUPAC Name

4-[2-(4-methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-11-2-6-13(7-3-11)18-16-19-15(10-22-16)12-4-8-14(9-5-12)23(17,20)21/h2-10H,1H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSGRJZIYDYHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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